tert-Butyl 4-{5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-{5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine-1-carboxylate is a complex organic compound with a molecular formula of C15H23N5O2 and a molecular weight of 305.38 g/mol . This compound is primarily used in research and development within the fields of chemistry and biology due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-{5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine-1-carboxylate typically involves the reaction of 4-(6-nitro-pyridin-3-yl)-piperazine-1-carboxylic acid tert-butyl ester with palladium on carbon (Pd/C) in ethanol under a hydrogen atmosphere . This reaction reduces the nitro group to an amino group, resulting in the formation of the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of high-pressure hydrogenation reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-{5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine-1-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using hydrogenation.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.
Oxidation: Oxidative reactions can modify the pyrrolo[2,3-d]pyrimidine core.
Common Reagents and Conditions
Hydrogenation: Pd/C in ethanol under hydrogen atmosphere.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Reduction: Formation of amino derivatives.
Substitution: Various substituted piperazine derivatives.
Oxidation: Oxidized pyrrolo[2,3-d]pyrimidine derivatives.
Scientific Research Applications
tert-Butyl 4-{5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine-1-carboxylate is utilized in several scientific research areas:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 4-{5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2,4-dichloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate
- tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- tert-Butyl 4-(6-((7-cyclopentyl-6-(dimethylcarbamoyl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate
Uniqueness
tert-Butyl 4-{5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine-1-carboxylate stands out due to its specific structural configuration, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C15H23N5O2 |
---|---|
Molecular Weight |
305.38 g/mol |
IUPAC Name |
tert-butyl 4-(6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C15H23N5O2/c1-15(2,3)22-14(21)20-8-6-19(7-9-20)13-11-4-5-16-12(11)17-10-18-13/h10H,4-9H2,1-3H3,(H,16,17,18) |
InChI Key |
CDMZCHPTTDRINF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=NC3=C2CCN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.